Pregnenolone sulfate sodium is a sulfated derivative of pregnenolone, a precursor in the steroidogenesis pathway. This compound functions as a neurosteroid and has been shown to modulate various biological processes, including ion channel activity and neurotransmitter systems. Pregnenolone sulfate sodium is synthesized from pregnenolone through enzymatic sulfonation, primarily by cytosolic sulfotransferase enzymes. Its unique properties and actions make it a subject of interest in both pharmacological research and clinical applications.
Pregnenolone sulfate sodium is derived from pregnenolone, which is synthesized from cholesterol via the cytochrome P450 side-chain cleavage enzyme (CYP11A1). This conversion represents a crucial step in steroidogenesis. The compound is classified as a neurosteroid due to its ability to influence neuronal function and its interactions with neurotransmitter receptors, particularly the N-methyl-D-aspartate receptor and gamma-aminobutyric acid receptor types A and C.
The synthesis of pregnenolone sulfate involves the sulfonation of pregnenolone using specific sulfotransferase enzymes. Notably, sulfotransferase 2A1 and sulfotransferase 2B1a are primarily responsible for this transformation. The reaction typically occurs in the cytosol of cells and involves the addition of a sulfate group to the hydroxyl group at the C3 position of pregnenolone.
The synthesis can be illustrated as follows:
The molecular formula for pregnenolone sulfate sodium is C21H31NaO5S, with a molecular weight of approximately 418.52 g/mol. The structure consists of a steroid backbone with a sulfate group attached, which significantly alters its solubility and biological activity compared to non-sulfated steroids.
Pregnenolone sulfate sodium undergoes various chemical reactions that are critical for its biological function:
Pregnenolone sulfate sodium primarily exerts its effects through modulation of neurotransmitter receptors and ion channels:
Pregnenolone sulfate sodium has several scientific uses:
Pregnenolone sulfate sodium (Pregnenolone sulfate) is an endogenous sulfated neurosteroid synthesized de novo within the central nervous system from cholesterol via a two-step enzymatic process involving cytochrome P450 side-chain cleavage (P450scc) and sulfotransferases (SULT2B1a/b) [1] [8]. Unlike endocrine steroids, neurosteroids exert rapid, nongenomic effects through direct modulation of ion channels and receptors, positioning Pregnenolone sulfate as a critical excitatory neuromodulator [1] [6]. It is detectable in human brain tissue and cerebrospinal fluid at physiologically relevant concentrations (nanomolar to micromolar range), with dynamic fluctuations during development, stress, and disease states [1] [8]. Its functional significance spans synaptic plasticity, learning, memory consolidation, and network excitability, fulfilling key criteria for a neurotransmitter/neuromodulator [1].
The neuroactive role of Pregnenolone sulfate was first postulated 30 years following Etienne Baulieu’s coining of the term "neurosteroid" in 1981 [1]. Initial studies in the 1990s demonstrated its ability to enhance NMDA receptor (NMDAR) currents and inhibit GABAA receptors, challenging the dogma that steroids solely act via genomic mechanisms [1] [4]. Landmark electrophysiological studies by Wu et al. (1991) and Majewska (1992) established its receptor-specific actions, while Flood et al. (1995) linked it to memory enhancement in vivo [1] [6]. Recent structural biology advances (cryo-EM and molecular dynamics simulations) have resolved its binding sites on NMDAR and GABAA receptors at atomic resolution, revolutionizing mechanistic understanding [3] [5].
Pregnenolone sulfate’s effects are hypothesized to arise from integrated actions across multiple targets:
CAS No.: 13836-70-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7